D-Tagatose-13C
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Overview
Description
D-Tagatose-13C: is a rare monosaccharide that is isotopically labeled with carbon-13. It is an isomer of D-galactose and is naturally found in small quantities in various foods such as dairy products, hot cocoa, and certain cheeses. D-Tagatose is known for its prebiotic properties and is used as a low-calorie sweetener in food products like gum, fruit juices, and beverages . The carbon-13 labeling makes it particularly useful in scientific research, allowing for detailed studies of metabolic pathways and biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Tagatose-13C can be synthesized from D-fructose-13C through an epimerization process at the C-4 position. This involves an oxidation/reduction reaction using Dess-Martin periodinane and sodium borohydride. The overall yield of this process is approximately 23% after five steps and two chromatographic purifications .
Industrial Production Methods: Industrial production of D-Tagatose typically involves the use of biocatalysts such as L-arabinose isomerase. This enzyme catalyzes the conversion of D-galactose to D-tagatose under mild reaction conditions, resulting in fewer by-products and minimal pollution. This method is preferred over traditional chemical methods due to its high efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: D-Tagatose-13C undergoes various chemical reactions, including:
Isomerization: Conversion from D-galactose to D-tagatose using L-arabinose isomerase.
Oxidation/Reduction: Epimerization at the C-4 position using Dess-Martin periodinane and sodium borohydride.
Browning Reactions: As a reducing sugar, D-tagatose participates in browning reactions during heat treatment.
Common Reagents and Conditions:
L-arabinose isomerase: Used for isomerization reactions.
Dess-Martin periodinane and sodium borohydride: Used for oxidation/reduction reactions.
Major Products:
D-Tagatose: The primary product from the isomerization of D-galactose.
Epimerized D-tagatose: The product from the oxidation/reduction process.
Scientific Research Applications
Chemistry: D-Tagatose-13C is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: It is employed in studies of microbial fermentation and the effects of prebiotics on gut microbiota .
Medicine: D-Tagatose has potential anti-diabetic properties and is being researched for its ability to lower blood sugar levels and improve insulin sensitivity .
Industry: It is used as a low-calorie sweetener in various food products and as an additive in pharmaceutical formulations .
Mechanism of Action
D-Tagatose-13C exerts its effects primarily through its role as a prebiotic and its involvement in metabolic pathways. It is poorly absorbed in the small intestine, leading to fermentation by gut microflora in the colon. This fermentation produces short-chain fatty acids, which are absorbed and metabolized, contributing to its health benefits . Additionally, D-tagatose inhibits key enzymes of sugar metabolism, such as β-glucosidase, fructokinase, and phosphomannose isomerase, affecting the growth of certain microorganisms .
Comparison with Similar Compounds
D-Galactose: An isomer of D-tagatose, used as a substrate in the production of D-tagatose.
D-Fructose: Another ketohexose that can be epimerized to produce D-tagatose.
Uniqueness: D-Tagatose-13C is unique due to its isotopic labeling, which allows for detailed metabolic studies. Its low-calorie content and prebiotic properties make it a valuable alternative to traditional sweeteners. Additionally, its ability to inhibit specific enzymes involved in sugar metabolism sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i2+1 |
InChI Key |
BJHIKXHVCXFQLS-PEKYFXIPSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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